N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acyl chlorides, and triazolopyridazine intermediates. Common reaction conditions may involve:
Reagents: Anhydrous solvents, catalysts (e.g., Lewis acids), and bases.
Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The methods are optimized for yield, purity, and cost-effectiveness. Key steps include:
Purification: Crystallization, distillation, or chromatography.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion to reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted or modified triazolopyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate signaling pathways.
Pathways: Influence on metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide: is similar to other triazolopyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-13-5-6-15(9-14(13)2)17-7-8-21-27-28(23(31)29(21)26-17)12-22(30)25-18-10-16(24)19(32-3)11-20(18)33-4/h5-11H,12H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTHKJXSSVYFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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